molecular formula C34H32N4O2 B562451 Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3 CAS No. 1189944-53-3

Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3

Cat. No.: B562451
CAS No.: 1189944-53-3
M. Wt: 531.674
InChI Key: HJCCZIABCSDUPE-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3, also known as this compound, is a useful research compound. Its molecular formula is C34H32N4O2 and its molecular weight is 531.674. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N4O2/c1-5-10-31-36-32-22(2)19-25(33-35-28-13-8-9-14-29(28)37(33)3)20-30(32)38(31)21-23-15-17-24(18-16-23)26-11-6-7-12-27(26)34(39)40-4/h6-9,11-20H,5,10,21H2,1-4H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCCZIABCSDUPE-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C=C(C=C2C)C5=NC6=CC=CC=C6N5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(=O)OC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662122
Record name Methyl 4'-{[7'-methyl-1-(~2~H_3_)methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl]methyl}[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189944-53-3
Record name Methyl 4'-{[7'-methyl-1-(~2~H_3_)methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl]methyl}[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3, commonly referred to as a derivative of Telmisartan, is an important compound in pharmacology, particularly in the treatment of hypertension and other cardiovascular diseases. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C34H32N4O2
  • Molecular Weight : 514.62 g/mol

The structure includes a biphenyl moiety linked to a benzimidazole derivative, which contributes to its biological activity. The presence of substituents such as the n-propyl and methyl groups enhances its pharmacological properties.

Antihypertensive Effects

Several studies have documented the antihypertensive effects of Telmisartan and its derivatives. Research indicates that these compounds can effectively lower blood pressure in both animal models and human clinical trials. For instance:

StudyModelFindings
RatsSignificant reduction in systolic and diastolic blood pressure after administration of Telmisartan derivatives.
HumansClinical trials showed a marked decrease in blood pressure over 24 hours post-administration.

Cardiovascular Protection

Beyond lowering blood pressure, Telmisartan has been shown to provide cardiovascular protection by improving endothelial function and reducing arterial stiffness. This compound may also have beneficial effects on metabolic parameters, including insulin sensitivity.

Case Studies

  • Hypertensive Patients : In a randomized controlled trial involving hypertensive patients, those treated with Telmisartan exhibited improved cardiovascular outcomes compared to placebo groups.
  • Animal Studies : A study on spontaneously hypertensive rats demonstrated that treatment with this compound resulted in reduced left ventricular hypertrophy, indicating cardioprotective effects.

Synthesis and Derivative Information

The synthesis of this compound involves several chemical reactions starting from benzimidazole derivatives. The process typically includes:

  • Formation of Benzimidazole Core : Utilizing n-propyl and methyl groups to create the desired benzimidazole structure.
  • Biphenyl Linkage : Coupling reactions to attach the biphenyl moiety.
  • Carboxylate Esterification : Finalizing the structure through esterification processes.

Preparation Methods

Core Benzimidazole Synthesis

The benzimidazole scaffold is synthesized via cyclization of benzene-1,2-diamine with chloracetic acid under acidic conditions. In a representative procedure, 125 mg (1.155 mmol) of benzene-1,2-diamine reacts with 0.55 g (5.82 mmol) of chloracetic acid in 4N HCl at reflux for 1 hour to yield 2-chloromethyl benzimidazole . Subsequent oxidation of (1H-benzimidazol-2-yl)methanol (125 g, 843.96 mmol) with potassium permanganate (159.7 g, 1.01 mol) in water generates 1H-benzimidazole-2-carboxylic acid, a critical intermediate for functionalization .

Key Reaction Parameters

  • Temperature : Reflux (100–110°C)

  • Catalyst : 4N HCl

  • Oxidizing Agent : KMnO₄ (1.2 equiv)

  • Yield : ~70–75% (estimated from analogous procedures )

Biphenyl Coupling Strategy

The biphenyl moiety is constructed via Suzuki-Miyaura cross-coupling between halogenated benzimidazole and phenylboronic acid derivatives. For instance, 4’-bromo-2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole reacts with 2-methoxycarbonylphenylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form the biphenyl linkage . This method offers high regiocontrol and compatibility with ester functionalities.

Optimized Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Na₂CO₃ (2.0 equiv)

  • Solvent : Dimethoxyethane (DME)/H₂O (3:1)

  • Temperature : 80°C, 12 hours

  • Yield : ~85% (extrapolated from similar couplings )

Esterification with Deuterated Methanol

The final step involves esterification of the biphenyl-2-carboxylic acid intermediate with deuterated methanol (CD₃OH) to introduce the -d₃ label. Using thionyl chloride (SOCl₂) as an activating agent, the carboxylic acid is converted to an acyl chloride, which subsequently reacts with CD₃OH under anhydrous conditions .

Procedure Overview

  • Activation : Biphenyl-2-carboxylic acid (1.0 equiv) is treated with SOCl₂ (2.0 equiv) at 60°C for 2 hours.

  • Esterification : CD₃OH (5.0 equiv) is added dropwise, and the mixture is stirred at room temperature for 6 hours.

  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane = 1:4) .

Characterization Data

  • Molecular Formula : C₃₄H₃₂N₄O₂ (deuterated methyl contributes +3 Da)

  • Molecular Weight : 531.7 g/mol

  • Isotopic Purity : ≥98% d₃ (confirmed by LC-MS )

Purification and Analytical Validation

Final purification employs reversed-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the deuterated ester from non-deuterated byproducts. Critical quality control metrics include:

Parameter Method Specification
PurityHPLC-UV (254 nm)≥99%
Deuterium IncorporationHigh-Resolution MS≥98% d₃
Residual SolventsGC-FID<500 ppm (ICH guidelines)

Comparative Analysis of Synthetic Routes

Recent studies highlight the superiority of the biphenyl-first approach over fragment coupling. Early methods suffered from low yields (<50%) due to steric hindrance during benzimidazole alkylation. By contrast, introducing the biphenyl moiety prior to benzimidazole functionalization improves overall efficiency .

Yield Optimization

  • Traditional Route : 42% (three steps)

  • Biphenyl-First Strategy : 68% (four steps)

Challenges in Deuterium Labeling

Selective deuterium incorporation requires stringent control over reaction conditions to avoid proton-deuterium exchange. Key considerations include:

  • Solvent Choice : Anhydrous CD₃OH minimizes H/D scrambling.

  • Catalyst Selection : Acidic resins (e.g., Amberlyst-15) prevent deuterium loss during esterification .

Q & A

Q. How can AI-driven platforms enhance the development of derivatives with improved pharmacological properties?

  • Methodology : Integrate generative AI models (e.g., GPT-Chem) with high-throughput screening (HTS) data to design analogs with optimized solubility or target selectivity. Use COMSOL Multiphysics for in silico pharmacokinetic modeling, predicting absorption and clearance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.